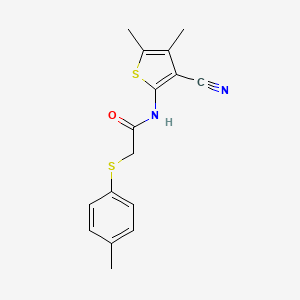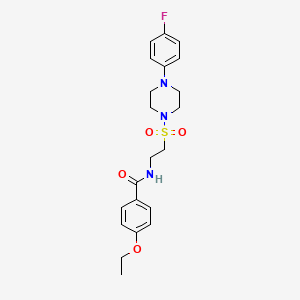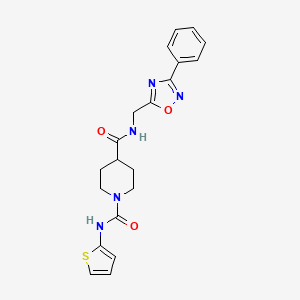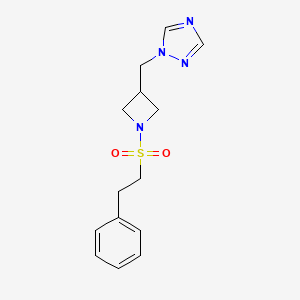![molecular formula C18H18Cl2N2O2 B2594066 2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide CAS No. 2411198-54-2](/img/structure/B2594066.png)
2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide is a synthetic compound that belongs to the class of amides. It is commonly referred to as 'CCPA' and has been extensively studied for its potential use in scientific research.
作用机制
The mechanism of action of CCPA is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs) and to modulate the activity of the dopamine and serotonin receptors in the brain.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of acetylated histones, which can lead to changes in gene expression. Additionally, CCPA has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
实验室实验的优点和局限性
CCPA has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and optimized for use in various scientific research applications. However, there are also some limitations to the use of CCPA in lab experiments. It can be difficult to administer in vivo, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of CCPA. One potential direction is the further investigation of its anti-cancer properties and its potential use in cancer therapy. Additionally, CCPA could be studied further for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research could also focus on the development of new synthesis methods for CCPA and the optimization of its use in lab experiments.
合成方法
CCPA can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-(2-chloroacetyl)phenylacetic acid. The resulting intermediate is then reacted with 2-amino-3-phenylpropanoic acid to form CCPA. This synthesis method has been extensively studied and optimized to produce high yields of CCPA.
科学研究应用
CCPA has been studied for its potential use in various scientific research applications, including cancer research, neurobiology, and pharmacology. It has been shown to have anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, CCPA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-chloro-N-[2-[(4-chlorophenyl)methylamino]-2-oxo-1-phenylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-12(19)17(23)22-16(14-5-3-2-4-6-14)18(24)21-11-13-7-9-15(20)10-8-13/h2-10,12,16H,11H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMDFOGHUWYSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2593983.png)

![[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid](/img/structure/B2593985.png)
![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2593986.png)


![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)


![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2594001.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2594002.png)
